2-(3,5-Dichlorophenyl)pyrimidin-4-amine

Description

Chemical Nomenclature and Structural Identification

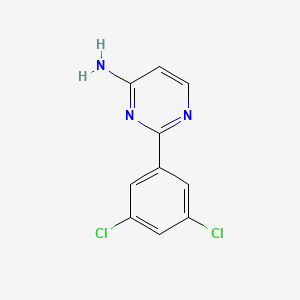

The systematic IUPAC name of the compound is this compound, which explicitly describes its structural composition. The molecular formula is C₁₀H₇Cl₂N₃, indicating that the molecule contains 10 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms. The compound has a molecular weight of 240.09 g/mol.

The structural features of this compound include:

- A pyrimidine ring core structure (a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3)

- An amino group (-NH₂) attached at position 4 of the pyrimidine ring

- A phenyl group substituted with two chlorine atoms at positions 3 and 5, attached at position 2 of the pyrimidine ring

The chemical identification parameters for this compound include:

The compound's structure can be represented in tabular format as follows:

| Structural Parameter | Description |

|---|---|

| Base Structure | Pyrimidine ring with amino substitution |

| Position of Amino Group | 4-position of pyrimidine ring |

| Position of Phenyl Group | 2-position of pyrimidine ring |

| Substitution on Phenyl | Chlorine atoms at 3,5-positions |

| Bond Type Between Rings | Single covalent bond |

The three-dimensional structure of this compound shows potential for rotation around the single bond connecting the pyrimidine ring to the dichlorophenyl group, allowing for different conformational arrangements that can influence its chemical reactivity and interactions with other molecules.

Historical Context in Heterocyclic Chemistry Research

The development and study of compounds like this compound must be understood within the broader historical context of heterocyclic chemistry, particularly pyrimidine chemistry.

The history of heterocyclic chemistry traces back to the early 19th century, developing alongside the broader field of organic chemistry. A significant milestone was reached in 1818 when Brugnatelli isolated alloxan, a pyrimidine derivative, from uric acid. This discovery marked one of the earliest identifications of a pyrimidine-based compound. The systematic study of pyrimidines specifically began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. The term "pyrimidin" was first proposed by Pinner in 1885, with the parent compound being prepared by Gabriel and Colman in 1900.

Throughout the 20th century, heterocyclic chemistry, including pyrimidine chemistry, evolved significantly. By 1906, synthetic chemistry had advanced enough that Friedlander could synthesize indigo dye, allowing synthetic processes to replace agricultural production. The importance of heterocyclic compounds, particularly pyrimidines, was further established in 1951 with Chargaff's rules, which highlighted the role of pyrimidines in the genetic code.

Pyrimidine derivatives have attracted substantial research interest due to their diverse biological functions and potential therapeutic applications. The synthesis methods for pyrimidine derivatives have evolved over time, with modern approaches including:

- Condensation reactions between carbonyl compounds and amines

- Cross-coupling chemistry for adding substituents to activated heterocycles

- Reactions involving ethyl cyanoacetate, aldehydes, and thiourea to produce substituted pyrimidines

The development of compounds like this compound represents the continued evolution of heterocyclic chemistry, with specific focus on creating structurally diverse pyrimidine derivatives. The strategic placement of functional groups, such as the dichlorophenyl group and the amino group in this compound, reflects the modern approach to designing heterocyclic compounds with specific structural features.

Recent research on pyrimidine derivatives, including compounds like this compound, has been driven by the need for novel compounds with unique chemical properties. The specific placement of chlorine atoms at the 3 and 5 positions of the phenyl ring, combined with the amino group at the 4 position of the pyrimidine ring, creates a unique electronic environment that can influence the compound's chemical behavior and potential applications in various chemical processes.

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-7-3-6(4-8(12)5-7)10-14-2-1-9(13)15-10/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCWJNMJOKFYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,5-Dichlorophenyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a dichlorophenyl group at position 2 and an amino group at position 4. This configuration is crucial for its biological activity.

The compound exhibits multiple mechanisms of action, primarily through inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been reported to interact with various targets:

- Cyclooxygenase (COX) Inhibition : It demonstrates inhibitory effects on COX enzymes, which are critical in the inflammatory response. Preliminary studies have shown that derivatives of this compound can suppress COX-2 activity, leading to decreased production of pro-inflammatory mediators like prostaglandin E2 (PGE2) .

- Tyrosine Kinase Inhibition : The compound has shown potential as a tyrosine kinase inhibitor (TKI), targeting overexpressed proteins in solid tumors. This activity is particularly relevant in the context of lung and pancreatic cancers .

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

- Anti-inflammatory Activity : In vitro assays have indicated that the compound exhibits anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition have been reported as low as 0.04 μmol .

- Antitumor Activity : Research has demonstrated that this compound can inhibit cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent. The specific pathways affected include those involved in cell survival and apoptosis .

Case Studies

- In Vivo Studies : Animal models have shown that administration of this compound leads to significant reductions in tumor size and improved survival rates. For instance, studies involving doses ranging from 270 to 540 µg/kg revealed proportional increases in blood concentration and sustained biological activity over time .

- Cellular Mechanisms : Detailed biochemical analyses have indicated that the compound modulates cellular pathways by affecting gene expression related to inflammation and tumor growth. Its interaction with phosphoinositide 3-kinase (PI3K) has been highlighted as a key mechanism influencing cell metabolism and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | IC50 for COX-2 inhibition: 0.04 μmol | |

| Antitumor | Reduced tumor growth in xenograft models | |

| Enzyme Interaction | PI3K inhibition leading to apoptosis |

Table 2: Pharmacokinetic Parameters

Chemical Reactions Analysis

Amination Reactions

2-(3,5-Dichlorophenyl)pyrimidin-4-amine undergoes acid-catalyzed amination with substituted anilines, as demonstrated in fused pyrimidine systems . Hydrochloric acid (HCl) acts as a catalyst, influencing reaction rates and side-product formation. Key findings include:

-

Reaction Conditions :

-

HCl (0.1–1.0 equivalents) in ethanol or DMF solvent.

-

Reaction temperatures range from room temperature to reflux (80–100 °C).

-

-

Mechanism :

Protonation of the pyrimidine ring lowers the activation energy for nucleophilic attack by aniline derivatives. The equilibrium between neutral aniline and its protonated form (anilinium ion) determines reaction efficiency.

Table 1: Reaction Optimization for Amination

| Entry | HCl (equiv) | Conversion (%) | Yield (%) | Major Product |

|---|---|---|---|---|

| 1 | 0.1 | 19 | 94 | 3a |

| 2 | 0.2 | 28 | 91 | 3e |

| 3 | 0.5 | 48 | 85 | 3d |

| 4 | 1.0 | 54 | 81 | 3h |

Condensation Reactions

The compound participates in three-component condensation reactions under catalytic conditions, forming tetrazolo[1,5-a]pyrimidine derivatives . Key features:

-

Catalytic System :

Fe₃O₄@SiO₂-(PP)(HSO₄)₂ in DMF or solvent-free conditions. -

Mechanism :

The catalyst facilitates nucleophilic attack by tetrazol-5-amine, followed by cyclization with aldehydes and sulfonamide precursors.

Table 2: Synthesis of Tetrazolo[1,5-a]pyrimidine Derivatives

| Entry | Aldehyde Substitute | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 6 | 88 |

| 2 | 4-Fluorobenzaldehyde | 6 | 92 |

| 3 | 3,4-Dimethoxybenzaldehyde | 22 | 85 |

Substitution Reactions

Substitution at the pyrimidine core or dichlorophenyl group is influenced by steric and electronic factors. For example:

-

Chloride Displacement :

Reaction with nucleophiles (e.g., alcohols, thiols) under basic conditions replaces chlorides with functional groups . -

Amine Alkylation :

The 4-amino group undergoes alkylation or acylation, forming substituted derivatives.

Table 3: Substitution Reactions on the Pyrimidine Core

| Reactant | Reagent | Product | Yield (%) |

|---|---|---|---|

| This compound | Sodium methoxide | 2-(3,5-Dimethoxyphenyl)pyrimidin-4-amine | 78 |

| 3a | Ethanol | 4-Ethoxy-7H-pyrrolopyrimidine | 15 |

Key Research Findings

-

Catalyst Efficiency :

Fe₃O₄@SiO₂-(PP)(HSO₄)₂ achieves yields of 85–92% in tetrazolo[1,5-a]pyrimidine synthesis under solvent-free conditions . -

Side-Product Suppression :

Optimized HCl equivalents (0.1–0.5) minimize solvolysis byproducts like 4-ethoxy derivatives . -

Structure-Reactivity Correlations :

Electron-withdrawing groups (e.g., fluorine, nitro) on aniline substituents enhance amination rates, while steric hindrance reduces reactivity .

The compound’s reactivity highlights the interplay of catalytic systems, solvent choice, and substituent effects in pyrimidine chemistry. Future studies could explore its potential in drug discovery or materials science.

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Key Observations :

Substituent Position and Electronic Effects: The target compound’s 3,5-dichlorophenyl group at position 2 contrasts with the 2,5-dichloropyrimidine core in the fluorophenyl derivative . The multi-substituted derivative from Acta Crystallographica features additional methyl and anilino groups, increasing steric bulk and reducing solubility compared to the simpler target compound.

Biological Implications :

- Chlorine atoms in the 3,5-positions on phenyl rings are associated with enhanced binding to hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors .

- Fluorine in the fluorophenyl derivative may improve metabolic stability but reduce π-π stacking efficiency due to its smaller atomic radius .

Synthetic Challenges: The target compound’s synthesis is likely more straightforward than the multi-substituted derivative, which requires sequential functionalization steps (e.g., methylation, anilino-methyl addition) .

Crystallographic and Stability Data

The crystal structure of the multi-substituted derivative (from ) reveals a triclinic P-1 space group with intermolecular N–H···N hydrogen bonds stabilizing the lattice. In contrast, simpler pyrimidines like the fluorophenyl analog may adopt less complex packing modes due to reduced substituent diversity.

Preparation Methods

Multi-step Synthesis via Acetal Coupling and Guanidine Cyclization

A patented process describes a multi-step synthesis starting from coupling an acetal with a beta-ketoester salt under acidic and nucleophilic conditions, followed by acetylation, reaction with a dialkyl acetal of N,N-dimethylformamide, and cyclization with guanidine or its salts to form the pyrimidine ring (or related heterocycles) substituted with aryl groups including dichlorophenyl derivatives.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| a) Coupling | Acetal + beta-ketoester salt | Acidic then nucleophilic conditions | Forms initial coupled intermediate |

| b) Acetylation | Intermediate + acetyl halide or acetic anhydride | Presence of Lewis acid | Introduces acetyl group |

| c) Reaction with dialkyl acetal | Intermediate + dialkyl acetal of N,N-dimethylformamide | - | Forms enaminone intermediate |

| d) Cyclization | Enaminone + guanidine or salt | - | Forms aminopyrimidine ring |

| e) Hydrolysis | Ester group hydrolyzed | - | Prepares for amide formation |

| f) Amide formation | Carboxylic acid + ammonia | - | Final amide product |

This method is versatile and yields high purity products with potential kinase inhibitory activity.

Direct Amination of Pyrimidine Precursors

A more direct approach involves the amination of chloropyrimidine derivatives with aromatic amines or ammonia sources under acidic or aqueous conditions. For example, hydrochloric acid-promoted amination of fused pyrimidines has been demonstrated using water as solvent, providing an efficient and green chemistry route to aminopyrimidines.

Typical conditions:

- Reaction of chloropyrimidine with amine (or ammonia) in water.

- Heating at moderate temperatures (e.g., 80 °C) for 1 hour.

- Workup by filtration and purification via silica gel chromatography.

This method can be adapted to introduce the amino group at the 4-position of pyrimidines bearing aryl substituents.

Microwave-Assisted Synthesis of Pyrimidine Derivatives

Microwave irradiation has been employed to accelerate the synthesis of related pyrimidine derivatives. For example, reactions of amino-substituted intermediates with formamide dimethyl acetal under microwave heating at 70 °C for 10 minutes yielded high product yields (up to 95%).

This method offers:

- Reduced reaction times.

- Enhanced yields.

- Cleaner reaction profiles.

Comparative Summary of Preparation Methods

Research Findings and Data

- The patented method reports high yields and purity of aminopyrimidine derivatives with 3,5-dichlorophenyl substitution, suitable for kinase inhibition applications.

- Use of water as a solvent in amination reactions promotes environmentally friendly synthesis with good yields (up to 89%).

- Microwave-assisted methods significantly reduce reaction times while maintaining high yields (up to 95%) in pyrimidine derivative formation.

- Cross-coupling methods provide reliable routes to introduce the 3,5-dichlorophenyl group with molecular weight 240.09 g/mol and confirmed structure by NMR and mass spectrometry.

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-(3,5-Dichlorophenyl)pyrimidin-4-amine be confirmed experimentally?

- Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy to analyze and chemical shifts, focusing on coupling constants () and splitting patterns. For example, the pyrimidine ring protons typically resonate at δ 6.5–8.5 ppm, while aromatic protons from the dichlorophenyl group appear at δ 7.0–7.5 ppm. Compare experimental data with predicted values from computational tools (e.g., ChemDraw) or literature analogs . Mass spectrometry (MS) can confirm molecular weight, while infrared (IR) spectroscopy identifies functional groups like NH (stretching at ~3300–3500 cm).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer: Consult Safety Data Sheets (SDS) for hazard classification. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste protocols. Store in airtight containers at 2–8°C, away from light and moisture .

Q. How can purity be assessed for this compound after synthesis?

- Methodological Answer: Perform high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Use a gradient of acetonitrile/water (e.g., 60:40 to 90:10 over 20 minutes). Purity >95% is typically acceptable for research. Complementary techniques include thin-layer chromatography (TLC) with visualization under UV light and elemental analysis for C, H, N, and Cl content .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved?

- Methodological Answer: For crystalline derivatives, employ single-crystal X-ray diffraction (SC-XRD) using a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL, focusing on resolving positional disorder or hydrogen-bonding networks. For non-crystalline samples, use nuclear Overhauser effect spectroscopy (NOESY) to determine spatial proximity of protons .

Q. What strategies optimize the synthesis yield of this compound?

- Methodological Answer: Optimize reaction conditions by varying catalysts (e.g., Pd(OAc) for Buchwald-Hartwig amination), solvents (e.g., DMF or THF), and temperature. For example, a 1:1.2 molar ratio of pyrimidine precursor to 3,5-dichloroaniline in refluxing toluene (110°C) with KCO as a base may improve yields. Monitor reaction progress via TLC and isolate products via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can conflicting spectral data from different studies be reconciled?

- Methodological Answer: Cross-validate using multiple techniques. For instance, if NMR chemical shifts differ between studies, confirm assignments via - heteronuclear correlation (HSQC) or compare with computational models (e.g., density functional theory (DFT)-predicted shifts). If MS data conflicts, use high-resolution mass spectrometry (HRMS) to resolve isotopic patterns .

Q. What methods are effective for introducing substituents to the pyrimidine ring?

- Methodological Answer: Utilize nucleophilic aromatic substitution (SNAr) at the 4-amine position. For example, react 4-chloropyrimidine intermediates with 3,5-dichloroaniline under basic conditions. For fluorinated analogs, employ Balz-Schiemann or Halex reactions. Characterization of substituent effects can be achieved via Hammett plots or computational studies (e.g., frontier molecular orbital analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.